N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H18Cl2N2O3 and its molecular weight is 453.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.0694478 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quinoline and Derivatives in Scientific Research
Anticorrosive Materials : Quinoline derivatives are known for their effectiveness as anticorrosive agents. They form stable chelating complexes with metallic surfaces, providing protection against corrosion. This property is particularly valuable in maintaining the integrity of materials used in various industries, including construction and manufacturing (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials : The structural modification of quinoline and pyrimidine has led to their application in creating novel optoelectronic materials. These derivatives have been used in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. The integration of these compounds into electronic devices showcases their potential in advancing technology and enhancing the efficiency of electronic components (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Antimicrobial and Medical Applications : Quinoline derivatives have been extensively studied for their antimicrobial properties. These compounds have been shown to exhibit a broad spectrum of biological activities, making them valuable in the development of new antimicrobial agents. Their potential in treating infectious diseases highlights the importance of quinoline derivatives in medical research and pharmaceutical development (Xiao-fei Shang, S. Morris-Natschke, Ying-Qian Liu, et al., 2018).
Environmental Concerns and Degradation : Quinoline and its derivatives, due to their widespread use, pose environmental challenges, particularly in terms of degradation. Research into the environmental fate, toxicity, and methods for degrading quinoline compounds is critical for minimizing their ecological impact. Understanding the degradation pathways and environmental behavior of these compounds is essential for developing strategies to mitigate their adverse effects (Yan-hong Luo, Xiuping Yue, Peng Wei, et al., 2020).
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3/c1-30-22-13-21(23(31-2)12-18(22)26)28-24(29)16-11-20(15-8-3-5-9-17(15)25)27-19-10-6-4-7-14(16)19/h3-13H,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXBKIRDADSQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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